molecular formula C24H14ClF6N3O3S B2585751 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-23-0

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

Cat. No. B2585751
CAS RN: 1092346-23-0
M. Wt: 573.89
InChI Key: DBSLODWSJVQOEY-UHFFFAOYSA-N
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Description

The compound “4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups, including a sulfonamide group, two pyridine rings, and a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The InChI code for a similar compound, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, is provided as 1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in the compound is known to enhance the biological activity of pharmaceuticals. This compound, due to its structural features, could be involved in the synthesis of drugs that require increased metabolic stability and bioavailability . The presence of the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs, indicating its significance in medicinal chemistry.

Agrochemical Research

Compounds with trifluoromethylpyridine moieties, such as the one , are often used in the development of agrochemicals. They can serve as key intermediates in creating new pesticides and herbicides, offering protection against a wide range of pests and diseases .

Future Directions

Trifluoromethylpyridine derivatives, such as this compound, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. Many candidates are currently undergoing clinical trials, and it is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function .

Biochemical Pathways

The inhibition of PPTases by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the action of PPTases .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide have been studied in vitro . The compound has demonstrated potential utility due to its favorable pharmacokinetic profile .

Result of Action

The action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide results in the thwarting of bacterial growth . This is due to the compound’s inhibitory effect on PPTases, which play a crucial role in bacterial cell viability .

Action Environment

The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the action environment plays a significant role in the compound’s overall effectiveness.

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF6N3O3S/c25-20-11-16(24(29,30)31)13-33-22(20)37-18-5-7-19(8-6-18)38(35,36)34-17-3-1-2-14(10-17)21-9-4-15(12-32-21)23(26,27)28/h1-13,34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSLODWSJVQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

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